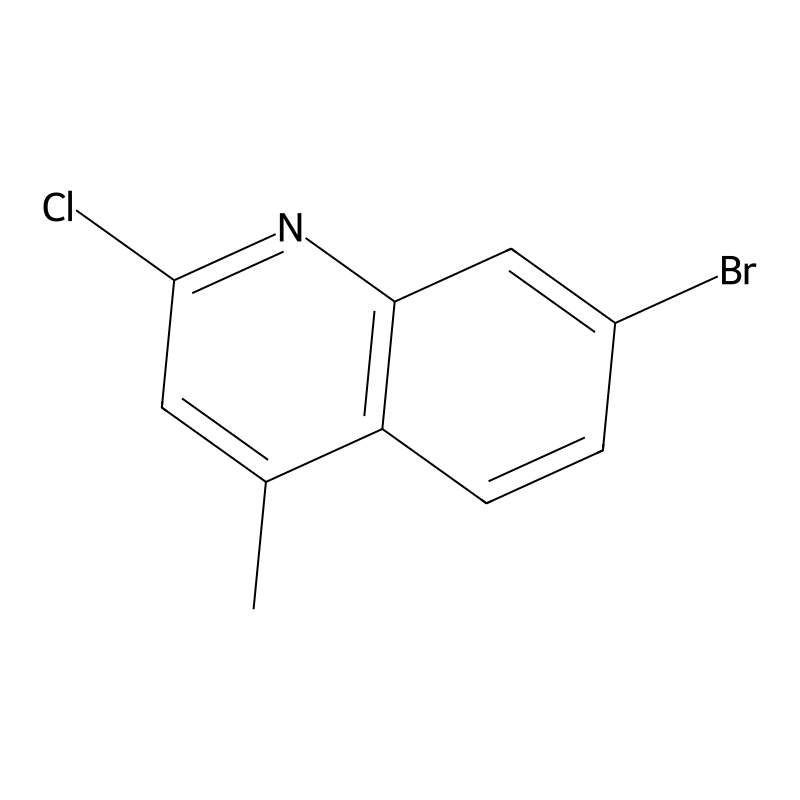

7-Bromo-2-chloro-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery

Quinoline derivatives have been explored for their potential as anti-cancer agents, antimalarials, and antimicrobials . The specific halogen substitutions (bromo and chloro) and the methyl group in 7-Bromo-2-chloro-4-methylquinoline might influence its biological activity, making it a candidate for further investigation in these areas.

Material Science

Due to the presence of aromatic rings and halogen atoms, 7-Bromo-2-chloro-4-methylquinoline could potentially be explored for applications in the development of novel materials with specific properties, such as organic light-emitting diodes (OLEDs) or liquid crystals .

7-Bromo-2-chloro-4-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline skeleton, which consists of a fused benzene and pyridine ring. The specific substitutions at positions 7, 2, and 4 of the quinoline structure give rise to its unique properties. This compound appears as a pale yellow solid and has garnered interest due to its potential biological activities and applications in various fields, particularly medicinal chemistry.

- Nucleophilic Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions. For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The methyl group at position 4 can direct electrophiles to the ortho and para positions, allowing for further functionalization of the quinoline ring.

- Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may exhibit altered biological activities.

These reactions highlight the versatility of 7-Bromo-2-chloro-4-methylquinoline in synthetic organic chemistry.

Research indicates that 7-Bromo-2-chloro-4-methylquinoline exhibits notable biological activities. Studies have shown its potential as:

- Antimicrobial Agent: The compound has demonstrated activity against various bacterial strains, making it a candidate for further development in treating infections.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia and breast cancer models.

- Antiviral Activity: Some investigations have indicated that derivatives of this compound may possess antiviral properties, though more research is needed to elucidate the mechanisms involved.

These biological activities make 7-Bromo-2-chloro-4-methylquinoline a subject of interest in pharmacological research.

The synthesis of 7-Bromo-2-chloro-4-methylquinoline can be achieved through several methods:

- Halogenation of Quinoline Derivatives: Starting from 4-methylquinoline, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions. This method allows for the introduction of halogen substituents at specific positions.

- Cyclization Reactions: Various synthetic routes involve cyclization reactions starting from appropriate precursors containing both bromine and chlorine functionalities, leading to the formation of the quinoline structure.

- Multistep Synthesis: Advanced synthetic strategies may involve multiple steps including functional group transformations, protecting group strategies, and selective halogenation to yield the desired compound efficiently.

These methods reflect the complexity and creativity required in organic synthesis to obtain 7-Bromo-2-chloro-4-methylquinoline.

7-Bromo-2-chloro-4-methylquinoline has several applications across different fields:

- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being explored for potential drug development.

- Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

- Material Science: Its unique chemical structure may find applications in developing novel materials with specific electronic or optical properties.

These applications underscore the compound's relevance in both scientific research and practical applications.

Interaction studies involving 7-Bromo-2-chloro-4-methylquinoline focus on its behavior in biological systems:

- Protein Binding Studies: Research has been conducted to understand how this compound interacts with various proteins, which is crucial for assessing its pharmacokinetic properties.

- Enzyme Inhibition Assays: The compound's ability to inhibit specific enzymes related to disease processes is an area of active investigation, particularly concerning its anticancer potential.

Understanding these interactions is vital for predicting the efficacy and safety of this compound in therapeutic contexts.

Several compounds share structural similarities with 7-Bromo-2-chloro-4-methylquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Lacks halogen substituents; primarily studied for basic quinoline properties. |

| 7-Chloroquinoline | Chlorine at position 7 | Exhibits antimalarial activity; lacks bromine substitution. |

| 6-Bromoquinoline | Bromine at position 6 | Different position of bromine affects biological activity compared to 7-bromo derivative. |

| 2-Amino-4-methylquinoline | Amino group at position 2 | Exhibits different reactivity due to amino substitution; explored for neuroprotective effects. |

The uniqueness of 7-Bromo-2-chloro-4-methylquinoline lies in its specific combination of halogen substitutions which enhance its biological activity compared to other similar compounds. This distinctive profile makes it an exciting candidate for further research and development in medicinal chemistry.